Hexaphenyldisilane

Thermal Stability Decomposition Kinetics Pyrolysis

Hexaphenyldisilane (Si₂Ph₆) is the definitive precursor for triphenylsilyl radical (Ph₃Si•) generation via photolysis, with established Arrhenius kinetics (ln k = 25.60 − 44,700/RT min⁻¹) for first-order Si–Si bond cleavage. Unlike hexamethyldisilane, its phenyl groups enable low-lying π* transitions critical for core excitation spectroscopy. Select this compound, not hexaphenyldigermane or lower phenyl silanes, when your research demands predictable radical kinetics or Si–C(phenyl) π-delocalization studies.

Molecular Formula C36H30Si2
Molecular Weight 518.8 g/mol
CAS No. 1450-23-3
Cat. No. B072473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenyldisilane
CAS1450-23-3
Molecular FormulaC36H30Si2
Molecular Weight518.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C36H30Si2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
InChIKeyZMHATUZXFSOVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaphenyldisilane (CAS 1450-23-3): Disilane Procurement Properties and Differential Characterization


Hexaphenyldisilane (Si₂Ph₆, C₃₆H₃₀Si₂, MW 518.8) is a symmetric hexaorganodisilane featuring an Si–Si bond surrounded by six phenyl groups [1]. Its crystal structure has been determined from synchrotron powder diffraction data, confirming an orthorhombic P2₁2₁2₁ space group with unit cell dimensions a = 20.2889(8) Å, b = 16.9602(7) Å, c = 8.5506(4) Å [1]. Thermodynamic characterization reveals a molar heat capacity Cp of 604(6) J mol⁻¹ K⁻¹ at 298.15 K and the absence of any phase transition in the 2–400 K range [1]. The compound is a white crystalline solid with a melting point of 358–360 °C and a predicted boiling point of 578.0±23.0 °C at 760 mmHg [2]. This fully phenylated disilane serves as a precursor for triphenylsilyl radical generation and as a starting material for organosilicon derivatives via Si–Si bond cleavage.

Why Disilane Substitution Fails: Procurement Risks for Hexaphenyldisilane Analogs


Hexaorganodisilanes are not functionally interchangeable despite sharing the Si–Si disilane backbone. The nature of the organic substituents dictates fundamentally different physicochemical properties, thermal decomposition pathways, photochemical behavior, and electronic structure. Substituting hexaphenyldisilane with hexamethyldisilane, for instance, replaces the π-delocalization across Si–C(phenyl) bonds with σ-only methyl groups, eliminating the low-lying π* transitions characteristic of the phenylated system [1]. Alkyl-substituted disilanes also exhibit distinct Si–Si bond strengths and vibrational force constants compared to their phenyl counterparts, directly impacting bond cleavage energetics [2]. Even among aryl disilanes, thermal decomposition kinetics vary markedly—hexaphenyldisilane decomposes via a first-order process, while lower phenyl silanes (di- and triphenylsilane) follow second-order pathways [3]. These intrinsic differences render cross-substitution scientifically invalid for applications requiring defined radical generation kinetics, specific thermal stability profiles, or predictable electronic properties.

Hexaphenyldisilane Comparative Performance Data: Thermal, Photochemical, and Spectroscopic Evidence


First-Order Thermal Decomposition Kinetics of Hexaphenyldisilane Versus Second-Order Pathways in Lower Phenyl Silanes

Hexaphenyldisilane (V) undergoes thermal decomposition via a first-order process (ln k = 25.60 − 44,700/RT min⁻¹) over the temperature range 465–511 °C [1]. In contrast, triphenylsilane (II) and diphenylsilane (III) decompose via second-order kinetics with substantially different Arrhenius parameters: II exhibits ln k = 49.76 − 70,100/RT L mol⁻¹ min⁻¹ (459–505 °C); III exhibits ln k = 44.99 − 55,800/RT L mol⁻¹ min⁻¹ (383–419 °C) [1]. The reaction order difference (first-order for V vs. second-order for II/III) indicates fundamentally distinct rate-determining steps in the thermal decomposition mechanism.

Thermal Stability Decomposition Kinetics Pyrolysis

Triphenylsilyl Radical Generation by Direct Photolysis: First EPR Observation in Fluid Solution

Direct photolysis of hexaphenyldisilane in fluid solution yields triphenylsilyl radicals (Ph₃Si•), which were observed by EPR spectroscopy for the first time under these conditions [1]. The isotropic hyperfine coupling constant for ²⁹Si in the triphenylsilyl radical was determined, from which an electron density of 0.52 on the silicon atom was calculated [1]. The observed electron spin polarization was interpreted in terms of a triplet mechanism (TM), and the ²⁹Si isotope signal was additionally detected [1]. Photolysis of hexaphenyldigermane under identical conditions yielded the corresponding triphenylgermyl radical; however, the triphenylstannyl radical from hexaphenyldistannane was not observable within the 80 ns time resolution of the EPR system [1].

Photochemistry Radical Generation EPR Spectroscopy

Si–Si Bond Force Constant: Hexaphenyldisilane Exhibits Stronger Bonding Than Hexamethyldisilane

Comparative vibrational spectroscopic analysis of hexamethyldisilane (Me₃Si–SiMe₃) and hexaphenyldisilane (Ph₃Si–SiPh₃) reveals a significantly higher Si–Si bond force constant for the phenyl-substituted disilane [1]. The Raman and infrared spectra of both compounds, along with the mixed methyl-phenyl derivative (CH₃)₃Si–Si(C₆H₅)₃, were systematically measured and force constants calculated [1]. The Si–Si stretching force constant f(Si–Si) for hexaphenyldisilane was determined to be approximately 2.2 mdyn/Å, compared to approximately 1.7 mdyn/Å for hexamethyldisilane [1].

Vibrational Spectroscopy Bond Strength Force Constants

Si–C(phenyl) π-Delocalization: Low-Lying π* Transitions Exclusive to Phenyl-Substituted Disilanes

Core excitation spectroscopy (Si 1s and Si 2p) of hexaphenyldisilane reveals low-lying transitions that are completely absent in hexamethyldisilane [1]. These transitions are assigned to (Si 1s⁻¹, π*Si–Ph) and (Si 2p⁻¹, π*Si–Ph) states in which the core-excited electron is delocalized across the Si–C(phenyl) bond into the π* orbitals of the phenyl ring [1]. Comparison of the Si 1s and Si 2p spectra of Ph₃Si–X and Me₃Si–X species demonstrates that these low-lying transitions occur exclusively in the Ph₃Si–X species [1]. Extended Hückel and ab initio molecular orbital calculations support the π-delocalization interpretation [1].

Electronic Structure Core Excitation Spectroscopy π-Delocalization

Ionization Energy of Hexaphenyldisilane: Comparative Gas-Phase Electronic Property

The ionization energy (IE) of hexaphenyldisilane has been experimentally determined by electron impact (EI) mass spectrometry as 8.16 ± 0.15 eV [1]. This value provides a quantitative benchmark for the energy required to remove an electron from the highest occupied molecular orbital of this fully phenylated disilane. For comparison, the IE of hexamethyldisilane (Me₃Si–SiMe₃) has been reported as approximately 8.7 eV, and tetramethylsilane (Me₄Si) as approximately 9.8 eV [2].

Ionization Energy Mass Spectrometry Electronic Properties

Hexaphenyldisilane Application Scenarios: Where Comparative Evidence Drives Selection


Photochemical Generation of Triphenylsilyl Radicals for EPR Mechanistic Studies

Hexaphenyldisilane is the preferred precursor for generating directly observable triphenylsilyl radicals in fluid solution via photolysis, as demonstrated by the first EPR observation of Ph₃Si• using this compound [1]. The electron density on silicon (0.52) derived from the ²⁹Si hyperfine coupling constant provides a quantitative basis for spin density calculations and mechanistic interpretation [1]. Researchers requiring solution-phase silyl radical characterization should procure hexaphenyldisilane rather than hexaphenyldigermane or hexaphenyldistannane, as the stannyl radical is not observable under identical conditions [1].

Thermal Decomposition Studies Requiring First-Order Si–Si Bond Homolysis

For pyrolysis studies where first-order Si–Si bond cleavage is mechanistically required, hexaphenyldisilane is the appropriate selection over lower phenyl silanes such as triphenylsilane or diphenylsilane, which decompose via second-order disproportionation pathways [1]. The established Arrhenius parameters (ln k = 25.60 − 44,700/RT min⁻¹) enable predictable kinetic modeling of thermal activation processes over the 465–511 °C range [1].

Synthesis of Hexacyclohexyldisilane via Catalytic Hydrogenation

Hexaphenyldisilane serves as a precursor for hexacyclohexyldisilane via hydrogenation over Raney nickel catalyst (W-6), yielding the cyclohexyl-substituted disilane in 41% yield [1]. This transformation, which also proceeds for hexaphenyldisiloxane (56% yield) and triphenylsilanol (84% yield), provides a route to fully saturated cycloaliphatic disilanes that cannot be accessed via methyl-substituted disilane precursors [1].

Electronic Structure Studies of Si–C(phenyl) π-Delocalization

Hexaphenyldisilane is uniquely suited for investigations of Si–C(phenyl) π-delocalization phenomena via core excitation spectroscopy [1]. The compound exhibits low-lying (Si core⁻¹, π*Si–Ph) transitions that are entirely absent in hexamethyldisilane, making it the definitive reference compound for studying π-interactions across silicon-aryl bonds [1]. Procurement of hexaphenyldisilane rather than hexamethyldisilane is essential for any spectroscopic or computational study of phenyl-mediated electronic effects in disilane systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexaphenyldisilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.